Sorafénib N-oxyde

Vue d'ensemble

Description

Le N-oxyde de sorafénib est un métabolite pharmacologiquement actif du sorafénib, un inhibiteur multi-kinases utilisé dans le traitement du carcinome hépatocellulaire et du carcinome rénal . Le sorafénib subit une oxydation dans le foie, catalysée par l'enzyme CYP3A4, pour former le N-oxyde de sorafénib . Ce composé a été étudié pour son potentiel à contribuer aux interactions pharmacocinétiques et son rôle dans l'inhibition de diverses kinases .

Applications De Recherche Scientifique

Le N-oxyde de sorafénib a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude des réactions d'oxydation et de la cinétique enzymatique.

Biologie : Étudié pour son rôle dans les voies de signalisation cellulaire et l'inhibition des kinases.

Médecine : Étudié pour ses effets thérapeutiques potentiels et ses interactions pharmacocinétiques dans le traitement du cancer

5. Mécanisme d'action

Le N-oxyde de sorafénib exerce ses effets en inhibant plusieurs kinases impliquées dans la prolifération des cellules tumorales et l'angiogenèse. Il cible des kinases telles que RAF, VEGFR et PDGFR, perturbant les voies de signalisation qui favorisent la croissance tumorale . Le composé interagit avec la partie hème de la CYP3A4, contribuant à ses effets inhibiteurs sur cette enzyme .

Composés similaires :

Régorafénib : Un autre inhibiteur multi-kinases avec une structure et un mécanisme d'action similaires.

Cabozantinib : Cible des kinases similaires et est utilisé dans le traitement du carcinome rénal et du carcinome hépatocellulaire.

Sunitinib : Un inhibiteur multi-kinases avec des cibles qui se chevauchent mais des propriétés pharmacocinétiques différentes.

Unicité : Le N-oxyde de sorafénib est unique en raison de sa formation spécifique en tant que métabolite du sorafénib et de ses interactions distinctes avec la CYP3A4. Cela contribue à son profil pharmacocinétique unique et à son potentiel d'interactions médicamenteuses .

Mécanisme D'action

Target of Action

Sorafenib N-Oxide, like its parent compound Sorafenib, is a multi-kinase inhibitor. Its primary targets include vascular endothelial growth factor receptors (VEGFR) and RAF kinases . These targets play crucial roles in tumor cell proliferation and angiogenesis .

Mode of Action

Sorafenib N-Oxide inhibits the RAF/MEK/extracellular signal-regulated kinase (ERK) pathway in tumor cells, thereby blocking tumor proliferation and growth . It also reduces tumor angiogenesis by inhibiting VEGFR and PDGFR signaling in tumor vasculature .

Biochemical Pathways

Sorafenib N-Oxide affects several biochemical pathways. It inhibits thymidylate synthase (TS) , which disturbs DNA synthesis and attenuates the proliferation of tumor cells . It also triggers ferroptosis by inhibiting the cystine/glutamate transporter . Furthermore, it can activate the AMP-activated protein kinase (AMPK) pathway .

Pharmacokinetics

It’s known that the parent compound sorafenib has a relatively slow absorption phase with a cmax (peak serum concentration) occurring approximately 6–12 hours post-drug administration . Sorafenib is transformed into Sorafenib N-Oxide, among other metabolites, primarily by the enzyme CYP3A4 .

Result of Action

The action of Sorafenib N-Oxide leads to several molecular and cellular effects. It inhibits angiogenesis and tumor cell proliferation, leading to improved patient overall survival of hepatocellular carcinoma (HCC) . It also disrupts DNA synthesis and attenuates the proliferation of tumor cells . Furthermore, it triggers ferroptosis, a form of regulated cell death .

Analyse Biochimique

Biochemical Properties

Sorafenib N-Oxide interacts with several enzymes and proteins. It is a known inhibitor of human hepatic CYP3A4 . This interaction plays a crucial role in the metabolism of Sorafenib and its transformation into Sorafenib N-Oxide .

Cellular Effects

Sorafenib N-Oxide has been found to have significant effects on various types of cells. For instance, it has been shown to inhibit the activity of CYP3A4, an enzyme that plays a key role in drug metabolism and synthesis of cholesterol, steroids, and other lipids . This inhibition can affect cellular processes and functions.

Molecular Mechanism

The molecular mechanism of Sorafenib N-Oxide involves its interaction with the enzyme CYP3A4. It binds to this enzyme, inhibiting its activity . This interaction can affect the metabolism of various drugs and the synthesis of important biomolecules within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sorafenib N-Oxide have been observed to change over time. For instance, it has been found that Sorafenib N-Oxide can accumulate in the serum of some patients during prolonged Sorafenib therapy . This accumulation can lead to changes in the drug’s effects over time .

Dosage Effects in Animal Models

In animal models, the effects of Sorafenib N-Oxide have been found to vary with different dosages. For instance, in a study involving tumor-bearing dogs, it was found that high-dose, once-weekly administration of Sorafenib resulted in dose-limiting toxicity .

Metabolic Pathways

Sorafenib N-Oxide is involved in the Sorafenib metabolism pathway. It is produced from Sorafenib through the action of the enzyme CYP3A4 . This metabolic pathway plays a crucial role in the pharmacological activity of Sorafenib .

Transport and Distribution

The transport and distribution of Sorafenib N-Oxide within cells and tissues are complex processes that involve various transporters and binding proteins. For instance, it has been suggested that the influx transporter Oatp is a weak substrate for Sorafenib and a strong substrate for Sorafenib N-Oxide .

Subcellular Localization

Given its role as a metabolite of Sorafenib and its interactions with various enzymes and proteins, it is likely that it is distributed throughout the cell, with potential localization in the cytoplasm and other subcellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du N-oxyde de sorafénib implique généralement l'oxydation du sorafénib. Une méthode courante est l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque dans des conditions contrôlées . La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane à basses températures pour assurer la sélectivité et le rendement.

Méthodes de production industrielle : La production industrielle du N-oxyde de sorafénib suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique un contrôle minutieux des paramètres réactionnels pour maximiser le rendement et la pureté. Des techniques telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour surveiller l'avancement de la réaction et purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le N-oxyde de sorafénib subit principalement des réactions d'oxydation. Il peut également participer à des réactions de réduction et de substitution dans des conditions spécifiques .

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque dans le dichlorométhane.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Divers nucléophiles en présence d'une base comme la triéthylamine.

Principaux produits : Le principal produit de l'oxydation du sorafénib est le N-oxyde de sorafénib lui-même. Les réactions de réduction peuvent le transformer à nouveau en sorafénib, tandis que les réactions de substitution peuvent conduire à divers dérivés selon le nucléophile utilisé .

Comparaison Avec Des Composés Similaires

Regorafenib: Another multi-kinase inhibitor with a similar structure and mechanism of action.

Cabozantinib: Targets similar kinases and is used in the treatment of renal cell carcinoma and hepatocellular carcinoma.

Sunitinib: A multi-kinase inhibitor with overlapping targets but different pharmacokinetic properties.

Uniqueness: Sorafenib N-oxide is unique due to its specific formation as a metabolite of sorafenib and its distinct interactions with CYP3A4. This contributes to its unique pharmacokinetic profile and potential for drug-drug interactions .

Propriétés

IUPAC Name |

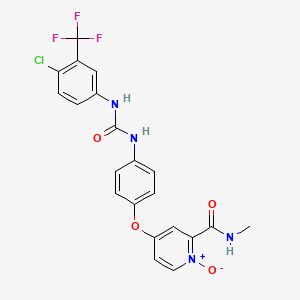

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methyl-1-oxidopyridin-1-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4O4/c1-26-19(30)18-11-15(8-9-29(18)32)33-14-5-2-12(3-6-14)27-20(31)28-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,27,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAZCCVUZDIZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431376 | |

| Record name | Sorafenib N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583840-03-3 | |

| Record name | Sorafenib N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-673472 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XYK65KIGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sorafenib N-oxide, and how does it relate to Sorafenib?

A1: Sorafenib N-oxide is the primary active metabolite of the multikinase inhibitor Sorafenib. It is generated through CYP3A4-mediated oxidation of Sorafenib in the liver. [, ] Both Sorafenib and Sorafenib N-oxide exhibit inhibitory activity against various tyrosine kinases, including VEGFR, PDGFR, c-Kit, and FLT3-ITD, ultimately interfering with tumor growth and proliferation. [, , , , ]

Q2: How potent is Sorafenib N-oxide compared to Sorafenib in inhibiting FLT3-ITD?

A2: Sorafenib N-oxide demonstrates potent inhibition of FLT3-ITD with a binding constant (Kd) of 70 nmol/L. While this showcases its strong interaction with FLT3-ITD, its potency is slightly lower than Sorafenib, which exhibits a Kd of 94 nmol/L. [, ]

Q3: Does Sorafenib N-oxide affect downstream signaling pathways in leukemia cells?

A3: Yes, Sorafenib treatment, which leads to the formation of Sorafenib N-oxide, has been shown to inhibit the phosphorylation of AKT, S6 ribosomal protein, and 4E-BP1 in leukemia cells. [] This suggests its role in disrupting key signaling cascades involved in cell growth and survival.

Q4: How does Sorafenib N-oxide interact with CYP3A4?

A4: Research suggests Sorafenib N-oxide acts as a linear-mixed inhibitor of human hepatic CYP3A4. [] Molecular docking studies indicate that Sorafenib N-oxide interacts with key amino acid residues within the enzyme's substrate recognition sequences, potentially explaining its inhibitory effects on CYP3A4 activity. []

Q5: How does the pharmacokinetics of Sorafenib N-oxide differ in children compared to adults?

A5: In children, several factors influence the metabolism of Sorafenib to Sorafenib N-oxide, including age and sex. Boys tend to exhibit higher Sorafenib N-oxide ratios than girls, particularly those under ten years old. [] This highlights the importance of considering ontogeny when administering Sorafenib to pediatric patients.

Q6: Can concurrent medications impact Sorafenib N-oxide pharmacokinetics?

A6: Yes, concurrent use of medications can influence Sorafenib N-oxide pharmacokinetics. Co-administration of Sorafenib with azole antifungal agents, potent inhibitors of CYP3A4, has been shown to reduce Sorafenib N-oxide formation. [, ] Similarly, co-administering Sorafenib with clofarabine and cytarabine may also influence Sorafenib N-oxide clearance. []

Q7: Is there a correlation between Sorafenib N-oxide exposure and skin toxicity?

A7: Yes, a potential link exists between Sorafenib N-oxide exposure and the development of hand-foot skin reaction (HFSR), a common side effect of Sorafenib treatment. Studies show a shorter time to developing grade 2-3 HFSR is associated with higher steady-state concentrations of both Sorafenib and Sorafenib N-oxide. []

Q8: Does Sorafenib N-oxide exhibit antitumor activity in vitro?

A8: Yes, Sorafenib N-oxide demonstrates in vitro activity against several AML cell lines, including those with FLT3-ITD and wild-type FLT3. [, ] This suggests its potential as a therapeutic agent in treating AML.

Q9: What is the role of Sorafenib N-oxide in achieving remission in leukemia patients?

A9: While Sorafenib is the primary drug administered, its conversion to Sorafenib N-oxide contributes to the overall therapeutic effect. Studies indicate that patients with relapsed/refractory pediatric AML treated with Sorafenib (leading to Sorafenib N-oxide formation) in combination with clofarabine and cytarabine achieved complete remission or complete remission with incomplete blood count recovery. []

Q10: What analytical methods are commonly used to measure Sorafenib and Sorafenib N-oxide concentrations?

A10: Several analytical methods are employed to quantify Sorafenib and Sorafenib N-oxide levels, including:* Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method is widely used to determine the concentrations of Sorafenib, Sorafenib N-oxide, and other metabolites in biological samples, aiding in pharmacokinetic studies and therapeutic drug monitoring. [, ] * High-performance liquid chromatography with ultraviolet detection (HPLC-UV): This method offers accurate and reproducible quantification of Sorafenib and Sorafenib N-oxide within a specific linear range, proving valuable for monitoring patients undergoing Sorafenib treatment. [] * Competitive enzyme-linked immunosorbent assay (ELISA): This technique, utilizing a specific antibody against Sorafenib, allows for the sensitive measurement of Sorafenib levels in serum, proving useful for therapeutic drug monitoring and pharmacokinetic studies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.